molecular formula C₃₈H₃₉ClN₄O₇ B1144678 N2,N6-Di-Cbz Avizafone CAS No. 60067-14-3

N2,N6-Di-Cbz Avizafone

Cat. No.: B1144678
CAS No.: 60067-14-3
M. Wt: 699.19
InChI Key:
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Preparation Methods

The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N2,N6-Di-Cbz Avizafone has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .

Comparison with Similar Compounds

N2,N6-Di-Cbz Avizafone can be compared with other similar compounds such as:

    Diazepam: The active metabolite of Avizafone, used directly as a medication.

    Lorazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its potent anticonvulsant effects.

This compound is unique due to its role as a prodrug, allowing for controlled release and metabolism to Diazepam, providing a longer duration of action and potentially fewer side effects .

Properties

CAS No.

60067-14-3

Molecular Formula

C₃₈H₃₉ClN₄O₇

Molecular Weight

699.19

Synonyms

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_

Origin of Product

United States

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